3-Methylphthalic anhydride

概述

描述

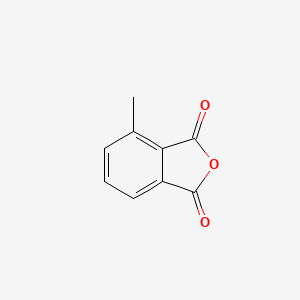

3-Methylphthalic anhydride, also known as 4-methyl-2-benzofuran-1,3-dione, is an organic compound with the molecular formula C9H6O3. It is a derivative of phthalic anhydride, where a methyl group is substituted at the third position of the aromatic ring. This compound is typically found in the form of white to pale yellow crystals or powder and is known for its reactivity and utility in various chemical processes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylphthalic anhydride can be achieved through several methods. One common approach involves the oxidation of 3-methylphthalic acid using dehydrating agents such as acetic anhydride or sulfuric acid. Another method includes the catalytic oxidation of 3-methyl-o-xylene in the presence of a vanadium pentoxide catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of 3-methyl-o-xylene. This process involves the use of air or oxygen in the presence of a catalyst, typically vanadium pentoxide, at elevated temperatures. The resulting product is then purified through distillation or recrystallization .

化学反应分析

Dehydration Reactions

The dehydration of Diels-Alder adducts is a significant reaction pathway for obtaining 3-methylphthalic anhydride:

-

Selectivity and Yields : The selectivity towards aromatics during the dehydration process varies based on the substituents on the oxanorbornene compound. For instance, under specific conditions (e.g., using methanesulfonic acid), selectivities of up to 66% for this compound have been achieved .

-

Temperature Influence : The reaction temperature plays a critical role in the yield and selectivity of the product. Higher temperatures may lead to retro-Diels-Alder reactions, reverting products back to starting materials, thus complicating yield maximization .

Esterification Reactions

This compound can undergo esterification reactions, which are essential for producing various derivatives:

-

Diesterification Process : A notable example is the two-step diesterification with 2-ethylhexanol. The first step involves alcoholysis followed by acid-catalyzed esterification. The kinetics of this reaction have been characterized using Fourier-transform infrared spectroscopy, indicating that the second esterification step is often the rate-limiting factor .

Mechanistic Insights

The mechanisms underlying the formation of this compound involve several intermediates:

-

Lactone Intermediate Formation : Research indicates that a lactone intermediate forms during reactions involving 1,3-substitution patterns on reactants. This intermediate significantly influences product composition and selectivity towards phthalic anhydride precursors .

-

Polymerization Pathways : The dehydration reactions can also lead to polymerization of intermediates such as oxanorbornene dicarboxylic anhydride, emphasizing the complexity of reaction pathways and potential side reactions that may occur during synthesis .

Kinetic Studies

Kinetic studies have shown that various factors influence the rate of reactions involving this compound:

-

Acid Catalysis : The presence of acidic conditions has been shown to enhance reaction rates significantly, particularly in esterification processes where acid catalysis is critical .

-

Temperature Control : Maintaining optimal temperatures is crucial to prevent retro-Diels-Alder reactions that can lead to decreased yields of desired products .

科学研究应用

Chemical Properties and Production

Chemical Identity:

- CAS Number: 4792-30-7

- Molecular Formula: C₉H₆O₃

- Molecular Weight: 162.14 g/mol

- Melting Point: 114°C to 116°C

3-MPA is synthesized through various methods, including the reaction of furan derivatives with maleic anhydride, which can yield significant amounts of 3-MPA under optimized conditions. Research indicates that yields can reach up to 66% under specific experimental setups, although this is not yet viable for industrial scale production due to temperature constraints .

Applications in Coatings

1. Sustainable Coatings:

Relement has pioneered the development of bio-based 3-MPA, termed bio MPA, which serves as an alternative to traditional petrochemical phthalic anhydride in coatings. This bio-derived compound enhances the performance characteristics of coatings, including hardness and UV stability, while significantly reducing the carbon footprint associated with their production .

2. Alkyd and Polyester Coatings:

Bio MPA is particularly effective in high-performance alkyd and polyester coatings. Its incorporation into these formulations not only improves mechanical properties but also contributes to sustainability by utilizing renewable feedstocks derived from biomass .

Applications in Plastics and Polymers

1. Plasticizers:

Research has demonstrated the potential of 3-MPA as a plasticizer. A study involving diesterification reactions with 2-ethylhexanol showed that 3-MPA can be transformed into a diester suitable for use as an alternative plasticizer, indicating its versatility in modifying polymer properties .

2. Specialty Polymers:

The compound is also utilized in the production of specialty polymers and adhesives. Its unique chemical structure allows for various modifications that enhance the performance of these materials in terms of durability and resistance to environmental factors .

Case Studies and Research Findings

1. Pilot Plant Success:

Relement's successful pilot plant run for producing bio MPA marked a significant achievement in sustainable chemical production. The process was optimized to ensure high-quality output suitable for commercial applications, showcasing the feasibility of scaling up bio MPA production .

2. Kinetic Studies:

A study employing Fourier Transform Infrared Spectroscopy (FTIR) for kinetic characterization revealed insights into the reaction mechanisms involved in the esterification processes using 3-MPA. This research aids in understanding how to optimize production parameters for better efficiency and product quality .

Comparative Data Table

| Application Area | Description | Benefits |

|---|---|---|

| Coatings | Used as a key ingredient in alkyd and polyester coatings | Improved hardness, UV stability |

| Plasticizers | Potential use as a diester plasticizer | Enhanced flexibility and durability |

| Specialty Polymers | Modifications leading to advanced adhesive properties | Increased resistance to wear |

| Sustainable Practices | Bio-based alternatives reducing reliance on fossil fuels | Lower carbon footprint |

作用机制

The mechanism of action of 3-Methylphthalic anhydride involves its reactivity as an anhydride. It readily undergoes nucleophilic substitution reactions, where the anhydride group is attacked by nucleophiles such as water, alcohols, or amines. This leads to the formation of corresponding acids, esters, or amides. The molecular targets and pathways involved in these reactions are primarily dictated by the nature of the nucleophile and the reaction conditions .

相似化合物的比较

Phthalic anhydride: The parent compound without the methyl substitution.

4-Methylphthalic anhydride: A positional isomer with the methyl group at the fourth position.

2,3-Toluenedicarboxylic anhydride: Another derivative with two carboxylic anhydride groups

Uniqueness: 3-Methylphthalic anhydride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the methyl group at the third position influences its chemical behavior, making it a valuable intermediate in various synthetic applications .

生物活性

3-Methylphthalic anhydride (3-MPA) is a chemical compound with significant industrial applications, particularly in the production of coatings, adhesives, and specialty polymers. Recent studies have highlighted its biological activities, revealing potential implications for health and safety, as well as its role in sustainable chemical processes.

This compound is derived from phthalic anhydride through various synthetic routes, including the Diels-Alder reaction involving maleic anhydride and 2-methylfuran. This compound exhibits a molecular formula of C₉H₆O₃ and a molecular weight of 162.14 g/mol. The synthesis of 3-MPA has been optimized to enhance yield and reduce environmental impact, with methods demonstrating yields up to 66% under specific conditions .

Anticancer Properties

Recent research indicates that 3-MPA possesses anticancer activity , specifically in inhibiting cancer cell growth. Studies have shown that it interferes with the synthesis of DNA and RNA in cancer cells, leading to reduced proliferation rates . This property positions 3-MPA as a candidate for further investigation in cancer therapeutics.

Toxicological Profile

Despite its potential therapeutic benefits, the toxicological profile of 3-MPA raises concerns. Data from PubChem suggest that while it has utility in industrial applications, exposure can lead to adverse health effects. The compound is classified under various safety categories depending on concentration and exposure duration .

Case Studies and Research Findings

- Inhibition of Cancer Cell Growth : A study demonstrated that 3-MPA significantly reduced the viability of specific cancer cell lines by disrupting cellular processes involved in DNA replication. The IC50 values reported were indicative of its potency compared to other known anticancer agents .

- Environmental Impact : The production of bio-based 3-MPA from renewable resources such as biomass-derived furan has been explored. This approach not only provides a sustainable alternative to petrochemical sources but also enhances the environmental profile of coatings and polymers produced from 3-MPA .

Data Table: Biological Activities and Toxicity

Future Directions

The dual nature of 3-MPA as both a potential therapeutic agent and a compound with significant industrial applications necessitates further research. Future studies should focus on:

- Mechanistic Studies : Understanding the precise mechanisms through which 3-MPA exerts its anticancer effects.

- Long-term Toxicity Assessments : Evaluating the long-term health impacts of exposure to 3-MPA in occupational settings.

- Sustainable Production Methods : Continuing to develop environmentally friendly synthesis routes that leverage renewable resources.

属性

IUPAC Name |

4-methyl-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWAWPHAOPTQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063606 | |

| Record name | 1,3-Isobenzofurandione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4792-30-7, 30140-42-2 | |

| Record name | 3-Methylphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4792-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,3-isobenzofurandione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030140422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylphthalic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Isobenzofurandione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-1,3-ISOBENZOFURANDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJC50EL71I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical applications of 3-methylphthalic anhydride?

A1: this compound is a key building block for synthesizing various compounds. One prominent application is in producing diesters, which can serve as alternative plasticizers []. Additionally, it acts as a precursor in synthesizing derivatives of kermesic and isokermesic acids, natural dyes found in insects [].

Q2: How is the kinetics of this compound's reactions typically studied?

A2: Researchers successfully employed Attenuated Total Reflection Fourier Transformed Infrared Spectroscopy (ATR-FTIR) as an inline analytical technique to investigate the kinetics of this compound esterification with 2-ethylhexanol []. This method, coupled with chemometric modeling like Indirect Hard Modeling (IHM), allows for real-time monitoring and characterization of the reaction progression.

Q3: Can you describe a specific reaction involving this compound and its kinetic parameters?

A3: The acid-catalyzed esterification of this compound with 2-ethylhexanol is a two-step process. The second esterification step, considered the rate-limiting step, exhibits pseudo-first-order kinetics concerning monoester formation. The activation energy for this step was determined to be 79.5 kJ mol-1 [].

Q4: How does the structure of this compound influence its reactivity?

A4: The molecule of this compound exhibits a non-planar structure, with a slight dihedral angle between the benzene ring and the fused five-membered heterocyclic ring. This structural feature, along with distortions in the benzene ring bond angles caused by the heterocyclic ring, influences the compound's reactivity [].

Q5: Are there alternative synthetic routes to this compound?

A5: Yes, an improved synthesis method involves the Diels-Alder reaction of 2-methylfuran and maleic anhydride. Subsequent hydrogenation and tandem catalytic aromatization using a combination of zeolite H-Y and Pd/C yield this compound, alongside other aromatic byproducts like o- and m-toluic acid [].

Q6: How does the choice of catalyst system influence product selectivity in the synthesis of this compound?

A6: Research shows that the acidity and textural properties of the solid acid catalyst significantly impact product selectivity during the aromatization of the hydrogenated Diels-Alder adduct of 2-methylfuran and maleic anhydride []. For instance, a balanced catalyst acidity and porosity, achievable by tuning the ratio of strong to total acid sites and the mesopore volume in zeolite H-Y, favors this compound formation.

Q7: Can the decarboxylation byproduct formation be minimized during this compound synthesis?

A7: Yes, optimizing the catalyst system can effectively suppress decarboxylation. For example, strategically adjusting the zeolite-to-Pd/C ratio enables efficient coupling of dehydration and dehydrogenation steps, leading to a higher yield of this compound relative to total aromatic products [].

Q8: How can the dielectric properties of polymers derived from this compound be studied?

A8: Impedance measurements provide valuable insights into the dielectric properties and curing kinetics of epoxy resins, including those formed using this compound as a curing agent. Researchers have employed this method, using a thin layer of the curing resin between capacitor plates, to characterize the evolving dielectric behavior of the material during the curing process [].

Q9: Are there alternative uses for this compound in polymer chemistry beyond epoxy resins?

A9: this compound serves as a starting material for synthesizing oligomers containing luminol-like structures. These oligomers, while exhibiting significantly lower chemiluminescence efficiency than luminol itself, offer insights into the impact of chromophore proximity on luminescence properties [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。